molecular formula C14H15NO6 B11185715 Diethyl 2-(3-nitrobenzylidene)malonate CAS No. 6331-45-9

Diethyl 2-(3-nitrobenzylidene)malonate

Cat. No.: B11185715
CAS No.: 6331-45-9
M. Wt: 293.27 g/mol
InChI Key: ADUOLQRHFZGDPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Diethyl 2-[(3-nitrophenyl)methylidene]propanedioate is an organic compound with a complex structure that includes both ester and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-diethyl 2-[(3-nitrophenyl)methylidene]propanedioate typically involves the condensation of diethyl malonate with 3-nitrobenzaldehyde. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product through a Knoevenagel condensation reaction. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent to ensure complete reaction and high yield.

Industrial Production Methods

While specific industrial production methods for 1,3-diethyl 2-[(3-nitrophenyl)methylidene]propanedioate are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-Diethyl 2-[(3-nitrophenyl)methylidene]propanedioate can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic medium.

    Reduction: The ester groups can be hydrolyzed to carboxylic acids using strong acids or bases.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, especially under conditions that favor the displacement of the nitro group by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst, iron powder in acidic medium.

    Reduction: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Reduction of the nitro group: 1,3-Diethyl 2-[(3-aminophenyl)methylidene]propanedioate.

    Hydrolysis of ester groups: 1,3-Diethyl 2-[(3-nitrophenyl)methylidene]propanedioic acid.

Scientific Research Applications

1,3-Diethyl 2-[(3-nitrophenyl)methylidene]propanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Potential use in the development of bioactive compounds, particularly those with antibacterial or anticancer properties.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drugs or drug-like molecules.

    Industry: Utilized in the production of specialty chemicals and materials, particularly those requiring specific functional groups for further chemical modification.

Mechanism of Action

The mechanism of action of 1,3-diethyl 2-[(3-nitrophenyl)methylidene]propanedioate depends on its specific application

    Nitro Group: Can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to antibacterial or anticancer effects.

    Ester Groups: Can be hydrolyzed to release carboxylic acids, which may participate in further biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diethyl 2-[(2-nitrophenyl)methylidene]propanedioate: Similar structure but with the nitro group in a different position, leading to different reactivity and applications.

    1,3-Diethyl 2-[(4-nitrophenyl)methylidene]propanedioate: Another positional isomer with distinct chemical properties.

    1,3-Diethyl 2-[(3-aminophenyl)methylidene]propanedioate: The reduced form of the original compound, with an amino group instead of a nitro group.

Uniqueness

1,3-Diethyl 2-[(3-nitrophenyl)methylidene]propanedioate is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry and research.

Properties

IUPAC Name

diethyl 2-[(3-nitrophenyl)methylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO6/c1-3-20-13(16)12(14(17)21-4-2)9-10-6-5-7-11(8-10)15(18)19/h5-9H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADUOLQRHFZGDPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00877532
Record name DIETHYLMALONATE,3-NO2 BENZAL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00877532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6331-45-9
Record name 1,3-Diethyl 2-[(3-nitrophenyl)methylene]propanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6331-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 47084
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006331459
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC47084
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47084
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name DIETHYLMALONATE,3-NO2 BENZAL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00877532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.